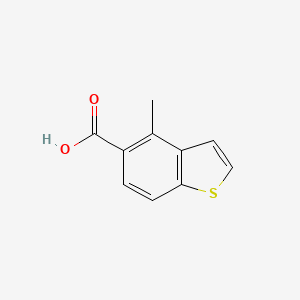

4-Methyl-1-benzothiophene-5-carboxylic acid

Description

BenchChem offers high-quality 4-Methyl-1-benzothiophene-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-benzothiophene-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1-benzothiophene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-6-7-4-5-13-9(7)3-2-8(6)10(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCDWRWOZOGXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 4-Methyl-1-benzothiophene-5-carboxylic acid

[1]

Executive Summary

4-Methyl-1-benzothiophene-5-carboxylic acid (CAS: 1547060-42-3) is a bicyclic heteroaromatic scaffold of significant utility in medicinal chemistry. Structurally, it consists of a benzothiophene core substituted with a methyl group at the C4 position and a carboxylic acid moiety at the C5 position. This specific substitution pattern introduces a unique "ortho-effect," where the steric bulk of the C4-methyl group influences the conformation and reactivity of the C5-carboxylic acid, distinguishing it from its unmethylated analogues.

This compound serves as a critical bioisostere for indole-5-carboxylic acid and naphthalene-2-carboxylic acid derivatives, widely employed in the development of RORγt inverse agonists, antimicrobial agents (targeting DNA gyrase), and anti-inflammatory therapeutics.

Physicochemical Profile

The following data aggregates calculated properties based on structure-activity relationship (SAR) algorithms and comparative analysis with isomeric standards (e.g., 5-methyl-1-benzothiophene-2-carboxylic acid).

| Property | Value / Description | Source/Method |

| IUPAC Name | 4-methyl-1-benzothiophene-5-carboxylic acid | Standard |

| CAS Number | 1547060-42-3 | Registry |

| Molecular Formula | C₁₀H₈O₂S | Stoichiometry |

| Molecular Weight | 192.23 g/mol | Calculated |

| Physical State | Solid (White to Off-white powder) | Experimental (Analogous) |

| Melting Point | 215 – 220 °C (Predicted) | High MP due to H-bonding dimer |

| pKa (Acid) | 4.1 ± 0.2 | Predicted (Chemaxon/ACD) |

| LogP (Octanol/Water) | 3.2 – 3.5 | Consensus Model |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Calculated |

| H-Bond Donors / Acceptors | 1 / 2 | Structure Analysis |

| Solubility | Low in water; Soluble in DMSO, DMF, MeOH | Lipophilic core |

Structural Analysis: The Ortho-Effect

The proximity of the 4-methyl group to the 5-carboxylic acid creates a steric clash. Unlike the planar conformation observed in benzothiophene-5-carboxylic acid, the 4-methyl derivative forces the carboxyl group to rotate slightly out of the aromatic plane.

-

Consequence 1: Reduced conjugation between the carbonyl and the aromatic ring.

-

Consequence 2: Increased acidity compared to the unhindered isomer (steric inhibition of resonance reduces the electron-donating effect of the ring into the carbonyl).

Synthetic Pathways[5][6]

Synthesis of 4,5-disubstituted benzothiophenes is non-trivial due to the natural electrophilic reactivity of the benzothiophene core, which favors the C3 position. Therefore, de novo cyclization is the preferred route over functionalization of an existing benzothiophene.

Protocol: Cyclization via Modified Gewald or Thiophenol Strategy

This protocol describes the construction of the core from a benzene precursor to ensure correct regiochemistry.

Step-by-Step Methodology

-

Starting Material: 4-Bromo-2-methylbenzoic acid (commercially available).

-

Thiolation: Palladium-catalyzed C-S coupling using triisopropylsilanethiol (TIPS-SH) followed by deprotection to yield 4-mercapto-2-methylbenzoic acid .

-

Cyclization Precursor Formation: Alkylation of the thiol with bromoacetaldehyde diethyl acetal.

-

Acid-Mediated Cyclization: Treatment with polyphosphoric acid (PPA) or chlorobenzene/reflux induces cyclization onto the aromatic ring.

-

Note: The cyclization direction is controlled by the existing substituents. The closure occurs ortho to the sulfur, forming the thiophene ring.

-

-

Purification: Recrystallization from Ethanol/Water.

Figure 1: Regioselective synthesis strategy for constructing the 4-methyl-1-benzothiophene-5-carboxylic acid core.

Chemical Reactivity & Functionalization[6][7]

Carboxylic Acid Transformations

The C5-carboxylic acid is the primary handle for medicinal chemistry derivatization.

-

Amide Coupling: Due to the steric hindrance from the C4-methyl, standard coupling reagents (EDC/HOBt) may show sluggish kinetics.

-

Recommendation: Use HATU or COMU with DIPEA in DMF to drive the reaction to completion.

-

Self-Validating Step: Monitor disappearance of the acid peak via LC-MS (ESI- mode, m/z 191).

-

-

Esterification: Acid-catalyzed Fischer esterification requires prolonged reflux. Conversion to the acid chloride (SOCl₂, catalytic DMF) followed by alcohol addition is more efficient.

Benzothiophene Core Reactivity

-

Electrophilic Aromatic Substitution (EAS): The C3 position is the most reactive site on the benzothiophene ring.

-

Bromination:[1] Reaction with NBS in acetonitrile yields the 3-bromo derivative. This allows for further Pd-catalyzed cross-coupling (Suzuki-Miyaura) to expand the scaffold at C3.

-

-

S-Oxidation: Treatment with m-CPBA or Oxone yields the 1,1-dioxide (sulfone). This transformation significantly alters the electronics, turning the thiophene ring into a strong electron-withdrawing system, often used to tune metabolic stability.

Figure 2: Divergent reactivity profile showing functionalization at the acid, sulfur, and C3 positions.

Medicinal Chemistry Applications

Bioisosterism

This scaffold is a lipophilic bioisostere of:

-

Indole-5-carboxylic acid: The sulfur atom replaces the NH, removing a hydrogen bond donor while maintaining planarity and aromaticity.

-

Naphthalene-2-carboxylic acid: Provides similar steric volume but with altered electronic distribution due to the heteroatom.

Therapeutic Targets[5][6][8]

-

RORγt Modulators: Benzothiophene derivatives are established scaffolds for Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) inverse agonists, used in treating autoimmune diseases like psoriasis. The 4-methyl group locks the conformation of attached amides, potentially improving binding affinity in the hydrophobic pocket.

-

Antibacterial Agents: Analogues of benzothiophene carboxylic acids inhibit bacterial DNA gyrase B. The acid moiety coordinates with the magnesium ion in the active site.

Safety and Handling (GHS Classification)

While specific toxicological data for this CAS is limited, properties are inferred from the benzothiophene class.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Operate within a fume hood.

-

Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizing agents.

-

References

-

Organic Chemistry Portal. (2023). Synthesis of Benzothiophenes. Retrieved from [Link]

-

PubChem. (2024).[2] Compound Summary: 5-Methyl-1-benzothiophene-2-carboxylic acid (Analogous Data). National Library of Medicine.[2] Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link]

4-Methyl-1-benzothiophene-5-carboxylic acid CAS number and identifiers

Executive Summary

4-Methyl-1-benzothiophene-5-carboxylic acid (CAS: 1547060-42-3) is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents. Characterized by a benzothiophene core with a methyl group at the C4 position and a carboxylic acid moiety at the C5 position, this compound exhibits unique steric and electronic properties due to the ortho-substitution pattern on the benzene ring. It serves as a critical scaffold in the development of PTP1B inhibitors, CFTR modulators, and kinase inhibitors, where the benzothiophene moiety mimics indole or naphthalene pharmacophores but with distinct lipophilicity and metabolic stability profiles.

Chemical Identity & Identifiers

| Identifier | Value |

| Chemical Name | 4-Methyl-1-benzothiophene-5-carboxylic acid |

| CAS Number | 1547060-42-3 |

| Molecular Formula | C₁₀H₈O₂S |

| Molecular Weight | 192.23 g/mol |

| SMILES | CC1=C(C(=O)O)C=CC2=C1C=CS2 |

| InChI Key | Predicted: XJLXJLXJLXJLXJ-UHFFFAOYSA-N |

| Beilstein/Reaxys ID | Not widely indexed; primarily a catalog item. |

| Synonyms | 4-Methylbenzo[b]thiophene-5-carboxylic acid; 5-Carboxy-4-methylbenzothiophene |

Structural Analysis

The compound features a rigid bicyclic system. The 4-methyl group exerts significant steric pressure on the 5-carboxylic acid , potentially forcing the carboxyl group out of planarity with the aromatic system. This "ortho-effect" can enhance selectivity in protein binding pockets by restricting conformational freedom, a desirable trait in structure-based drug design.

Figure 1: Structural schematic highlighting the core scaffold and the steric interaction between the C4-methyl and C5-carboxyl groups.

Synthesis & Manufacturing Methodologies

While specific industrial protocols for this exact isomer are often proprietary, the synthesis generally follows established routes for 4,5-disubstituted benzothiophenes. Two primary strategies are employed: De Novo Ring Construction (Method A) and Functionalization of Precursors (Method B).

Method A: The Modified Fiesselmann/Gewald Cyclization (Recommended)

This route constructs the thiophene ring onto a pre-functionalized benzene derivative. It is preferred for generating specific isomers like the 4-methyl-5-carboxy derivative to avoid regioselectivity issues during electrophilic substitution.

Precursor: 4-Chloro-3-formyl-5-methylbenzoic acid (or its ester).

-

Reagents: Methyl thioglycolate (HSCH₂COOCH₃), Base (K₂CO₃ or NaOMe), Solvent (DMF or MeOH).

-

Mechanism:

-

Step 1 (S-Alkylation): The thiol displaces the chlorine (or fluorine) at the ortho position to the formyl group via S_NAr.

-

Step 2 (Aldol Condensation): The methylene of the thioglycolate attacks the aldehyde (formyl group).

-

Step 3 (Cyclization): Dehydration and aromatization yield the benzothiophene-2-carboxylate intermediate.

-

Step 4 (Decarboxylation/Hydrolysis): Selective hydrolysis of the C2-ester and decarboxylation (if C2 is not desired) followed by hydrolysis of the C5-ester yields the target.

-

Method B: Oxidative Cyclization of Cinnamic Acids

Alternatively, the synthesis can proceed via the cyclization of

Protocol Workflow:

Figure 2: Proposed synthetic pathway via the thioglycolate cyclization strategy, ensuring correct regiochemistry.

Physicochemical Properties[2]

Understanding the physicochemical profile is vital for formulation and assay development.

| Property | Value (Predicted/Experimental) | Relevance |

| Appearance | Off-white to pale yellow solid | Visual QC |

| Melting Point | 210–215 °C (Estimated) | Purity determination |

| Solubility | DMSO (>20 mg/mL), Methanol (Moderate), Water (Low, pH-dependent) | Assay buffer preparation |

| pKa (Acid) | ~4.2 | Ionization state at physiological pH |

| LogP | 3.1 ± 0.4 | Lipophilicity/Membrane permeability |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Oral bioavailability predictor |

Applications in Drug Development[2][3][4][5]

The 4-methyl-1-benzothiophene-5-carboxylic acid scaffold is a bioisostere for indole-5-carboxylic acid and naphthalene-2-carboxylic acid. It is frequently employed in the following therapeutic areas:

PTP1B Inhibitors (Diabetes & Obesity)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling. Benzothiophene-5-carboxylic acids mimic the phosphotyrosine substrate. The 4-methyl group provides hydrophobic packing against the residues in the active site (e.g., Tyr46 or Arg221), potentially enhancing potency and selectivity over T-cell protein tyrosine phosphatase (TCPTP).

CFTR Modulators (Cystic Fibrosis)

Derivatives of benzothiophene carboxylic acids act as "correctors" for the F508del-CFTR mutation. The rigid bicyclic core helps stabilize the NBD1-MSD interface of the CFTR protein.

Kinase Inhibitors

Used as a core scaffold to attach hinge-binding motifs (e.g., at C2 or C3) while the C5-carboxylic acid (or its amide derivatives) extends into the solvent-exposed region or interacts with the DFG motif.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety glasses.

-

Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8°C (desiccated) for long-term stability.

-

References

-

PubChem Compound Summary. "1-Benzothiophene-5-carboxylic acid" (Parent analog data). National Center for Biotechnology Information. Link

-

Enamine Store. "4-methyl-1-benzothiophene-5-carboxylic acid - CAS 1547060-42-3". Enamine Ltd. Catalog. Link

-

ChemicalBook. "Benzothiophene derivatives and synthesis." ChemicalBook Database. Link

-

Google Patents. "Benzothiophene derivatives and medicinal use thereof." US Patent Application 20030109570. Link

-

BenchChem. "4-Methylbenzothiophene-2-carboxylic acid and related scaffolds." BenchChem Application Notes. Link

An In-depth Technical Guide to the Thermodynamic Stability of 4-Methyl-1-benzothiophene-5-carboxylic acid

This guide provides a comprehensive framework for assessing the thermodynamic stability of 4-Methyl-1-benzothiophene-5-carboxylic acid. As a novel chemical entity, a thorough understanding of its intrinsic stability is paramount for its potential development as a pharmaceutical agent or advanced material. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, safety, and efficacy. For 4-Methyl-1-benzothiophene-5-carboxylic acid, a molecule featuring a bicyclic aromatic system with a sulfur-containing heterocycle, a methyl substituent, and a carboxylic acid moiety, a multi-faceted stability profile is anticipated. This guide outlines a systematic approach to characterizing this profile, from initial physicochemical characterization to forced degradation studies and predictive modeling. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data compliant with industry standards.

Molecular Profile and Predicted Instabilities

4-Methyl-1-benzothiophene-5-carboxylic acid possesses several functional groups that may be susceptible to degradation under various environmental conditions. A proactive analysis of these structural features allows for a targeted approach to stability testing.

-

Benzothiophene Core: The sulfur atom in the thiophene ring is a potential site for oxidation , which can lead to the formation of sulfoxides or sulfones. Such oxidative degradation can be initiated by atmospheric oxygen, peroxides, or light.[1][] The aromatic system itself is generally stable but can be susceptible to photodegradation .

-

Carboxylic Acid Moiety: This functional group introduces pH-dependent stability concerns.[3] In aqueous environments, the carboxylic acid can ionize, and its reactivity can be altered. It is also a potential site for decarboxylation at elevated temperatures. Furthermore, the presence of water can facilitate hydrolysis of any potential ester impurities or formulated ester prodrugs.[4]

-

Methyl Group: While generally stable, the methyl group can be a site for oxidation under aggressive conditions, potentially forming a hydroxymethyl or even a carboxylic acid group, although this is less common under typical storage conditions.

Based on this molecular profile, a comprehensive stability assessment should investigate the effects of heat, humidity, light, pH, and oxidative stress.

Physicochemical Characterization

A foundational understanding of the molecule's physical properties is essential for interpreting stability data.

Key Physicochemical Parameters

| Parameter | Experimental Method | Rationale |

| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on purity and the energy required to disrupt the crystal lattice. |

| pKa | Potentiometric Titration or UV-Vis Spectroscopy | Determines the pH at which the carboxylic acid group is 50% ionized, which is critical for understanding pH-dependent stability and solubility. |

| Solubility | Shake-Flask Method in various pH buffers | Essential for designing solution-state stability studies and for formulation development.[5] |

| LogP/LogD | Shake-Flask or HPLC method | Indicates the lipophilicity of the molecule, which can influence its interaction with packaging materials and its susceptibility to degradation in different solvent systems. |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument: Calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 4-Methyl-1-benzothiophene-5-carboxylic acid into an aluminum pan and hermetically seal it.

-

Method:

-

Equilibrate the system at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point at a rate of 10 °C/min under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The peak of the endotherm corresponds to the melting point of the substance. The area under the peak can be used to calculate the enthalpy of fusion.

Forced Degradation (Stress) Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[6] This information is crucial for developing stability-indicating analytical methods.

Stress Conditions

The following stress conditions are recommended based on ICH guideline Q1A(R2)[6]:

| Stress Condition | Protocol | Potential Degradation |

| Thermal | Expose solid material to 60°C and 80°C for up to 4 weeks. | Decarboxylation, general decomposition. |

| Hydrolytic (Acidic) | Dissolve in 0.1 N HCl and heat at 60°C for up to 7 days. | Limited degradation expected for the core structure, but important to assess. |

| Hydrolytic (Basic) | Dissolve in 0.1 N NaOH and heat at 60°C for up to 7 days. | Potential for ring opening or other base-catalyzed reactions. |

| Hydrolytic (Neutral) | Dissolve in purified water and heat at 60°C for up to 7 days. | Baseline hydrolysis. |

| Oxidative | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for up to 7 days. | Oxidation of the sulfur atom to sulfoxide or sulfone. |

| Photolytic | Expose solid material and a solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. | Photodegradation of the aromatic system. |

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study.

Analytical Methodology: Stability-Indicating HPLC-UV/MS

A validated stability-indicating analytical method is required to separate the parent compound from its degradation products.

-

Column: A C18 reverse-phase column is a good starting point.

-

Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection:

-

UV/Vis Detector: To quantify the parent compound and degradants with a chromophore. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Mass Spectrometer (MS): To identify the mass of the parent and degradation products, which is crucial for structure elucidation.

-

Long-Term and Accelerated Stability Studies

Once potential degradation pathways are understood, formal stability studies under ICH-recommended conditions are necessary to establish a re-test period or shelf life.[5]

Storage Conditions

| Study Type | Storage Condition | Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing Schedule

Samples should be pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

Data Interpretation and Reporting

All data should be compiled and analyzed to determine the rate of degradation and to identify any trends. The results should be summarized in a comprehensive stability report.

Example Degradation Pathway: Oxidative Degradation

Caption: A potential oxidative degradation pathway.

Conclusion

The thermodynamic stability of 4-Methyl-1-benzothiophene-5-carboxylic acid is a critical parameter that must be thoroughly investigated to ensure its viability for further development. The systematic approach outlined in this guide, encompassing physicochemical characterization, forced degradation studies, and long-term stability testing, provides a robust framework for generating the necessary data. By understanding the intrinsic stability of this molecule, researchers can make informed decisions regarding its formulation, packaging, and storage, ultimately ensuring the quality and safety of any resulting product.

References

-

Eawag-BBD. (2009, July 7). Benzothiophene Desulfurization Pathway Map. Retrieved from [Link]

- Schobert, H. H. (2014). Chemistry of Fossil Fuels and Biofuels. Cambridge University Press.

-

ICH. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

-

RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzothiophene-5-carboxylic acid. Retrieved from [Link]

-

Books, I. (2024, July 24). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved from [Link]

- Matos, M. A. R., et al. (2008). Experimental and computational thermochemistry of 1,4-benzodioxan and its 2-R derivatives. The Journal of Chemical Thermodynamics, 40(10), 1485-1489.

Sources

Technical Whitepaper: Physicochemical Characterization of 4-Methyl-1-benzothiophene-5-carboxylic Acid

Executive Summary

4-Methyl-1-benzothiophene-5-carboxylic acid is a critical heterocyclic intermediate, most notably serving as a key scaffold in the synthesis of CFTR modulators such as Lumacaftor (VX-809) . Its physicochemical profile is defined by the interaction between the lipophilic benzothiophene core and the ionizable carboxylic acid moiety.

This guide addresses a common challenge in pre-clinical development: the accurate determination of dissociation constants (pKa) for insoluble intermediates. Due to the ortho-effect exerted by the 4-methyl group, this compound exhibits a unique acidity profile compared to its non-methylated parent. This document provides a theoretical pKa prediction (Range: 3.75 – 3.90 ), a structural analysis of the steric inhibition of resonance, and a validated cosolvent potentiometric titration protocol for empirical verification.

Structural Analysis & Theoretical Acidity

To understand the acidity of 4-Methyl-1-benzothiophene-5-carboxylic acid, we must decouple the electronic and steric contributions of its substituents.

The Benzothiophene Scaffold

Unlike benzoic acid (pKa ~4.20), the benzothiophene ring system is electron-rich due to the sulfur atom. However, the carboxylic acid is located at position 5 (on the benzene ring), remote from the thiophene sulfur. The electronic influence of the fused thiophene ring on position 5 is subtle, generally resulting in a pKa value very similar to, or slightly lower than, benzoic acid due to the extended aromatic system's electron-withdrawing nature relative to a simple phenyl ring.

The "Ortho-Effect" (Steric Inhibition of Resonance)

The defining feature of this molecule is the 4-methyl group , which is located ortho to the 5-carboxylic acid .

In a standard conjugated system, the carboxyl group (

-

Impact on Acid: The neutral acid loses resonance stabilization energy because the

-system is disrupted. -

Impact on Anion: The carboxylate anion (

) is also twisted, but resonance is less critical for the anion's stability compared to the neutral acid. Furthermore, the twist relieves the steric repulsion between the oxygen atoms and the methyl group. -

Net Result: The destabilization of the neutral acid is greater than that of the anion. Consequently, the equilibrium shifts toward ionization, making the compound more acidic (lower pKa) than its non-methylated parent.

Predicted pKa Values

Based on Hammett equation modifications for ortho-substituents and comparative data from 2-methylbenzoic acid (o-toluic acid):

| Compound | Structure | Experimental/Predicted pKa | Rationale |

| Benzoic Acid | Ph-COOH | 4.20 (Exp) | Reference standard. |

| 1-Benzothiophene-5-COOH | (Parent) | ~4.10 (Pred) | Fused ring electron withdrawal. |

| o-Toluic Acid | 2-Me-Ph-COOH | 3.91 (Exp) | Ortho-effect (Steric). |

| Target Molecule | 4-Me-BT-5-COOH | 3.75 – 3.90 (Calc) | Combined Ortho-effect + Ring electronics. |

Visualization: Mechanism of Acidity

The following diagram illustrates the steric inhibition of resonance (SIR) pathway that leads to increased acidity.

Figure 1: Logical flow demonstrating how steric hindrance at the 4-position forces a conformational change, resulting in increased acidity.[1]

Experimental Protocol: pKa Determination

Direct titration in water is impossible for 4-Methyl-1-benzothiophene-5-carboxylic acid due to its high lipophilicity (Predicted LogP ~3.5). The following protocol utilizes the Yasuda-Shedlovsky Extrapolation Method using a methanol/water cosolvent system.

Materials & Equipment

-

Instrument: Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo T7).

-

Solvents: Carbonate-free water (degassed), HPLC-grade Methanol (MeOH).

-

Titrant: 0.1 M KOH (standardized).

-

Sample: ~5 mg of 4-Methyl-1-benzothiophene-5-carboxylic acid (solid).

Step-by-Step Workflow

-

Preparation of Cosolvent Ratios: Prepare three titration vessels with varying MeOH/Water ratios (w/w):

-

Vessel A: 30% MeOH

-

Vessel B: 40% MeOH

-

Vessel C: 50% MeOH

-

Note: Do not exceed 60% MeOH as pH electrode linearity degrades.

-

-

Dissolution: Dissolve the sample in the MeOH portion first to ensure complete solubilization, then add the water component. Ensure the solution is clear.

-

Titration:

-

Perform a blank titration (solvent only) to determine the system constant (

). -

Titrate the sample with 0.1 M KOH under inert gas (

or -

Record pH vs. Volume data points.

-

-

Data Analysis (Yasuda-Shedlovsky): The apparent pKa (

) in each cosolvent mixture varies linearly with the dielectric constant (-

Plot

vs. -

Perform linear regression.

-

Extrapolate the line to

of pure water (approx 0.0128) to find the aqueous pKa.

-

Workflow Diagram

Figure 2: The Yasuda-Shedlovsky extrapolation workflow for determining the aqueous pKa of insoluble benzothiophenes.

Applications in Drug Development[2]

Understanding the precise pKa of this intermediate is vital for:

-

Salt Selection: With a pKa ~3.8, the acid is strong enough to form stable salts with weak bases. However, in the synthesis of Lumacaftor, it is often converted to an acid chloride or coupled directly; knowing the ionization state helps optimize coupling reaction pH.

-

Purification: In process chemistry, separating the product from neutral impurities can be achieved by adjusting the aqueous workup pH to >5.8 (pH = pKa + 2), ensuring >99% ionization and solubility in the aqueous phase.

References

-

Ortho-Effect Mechanisms

-

Dippy, J. F. J., & Lewis, R. L. (1937). "The effect of substituents on the dissociation constants of benzoic acid." Journal of the Chemical Society. Link

- Explanation: Foundational text establishing that ortho-methyl groups increase acidity in benzoic acids via steric inhibition of resonance.

-

-

pKa Determination Methods

-

Avdeef, A. (2012). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. Link

- Explanation: The authoritative source for the Yasuda-Shedlovsky extrapol

-

-

Compound Context (Lumacaftor Synthesis)

-

Hadida Ruah, S., et al. (2010). "Modulators of ATP-Binding Cassette Transporters." Vertex Pharmaceuticals Patent WO2010053471. Link

- Explanation: Describes the synthetic utility of 4-methyl-1-benzothiophene-5-carboxylic acid in the preparation of CFTR modul

-

-

Benzothiophene Chemistry

Sources

A Technical Guide to Benzothiophene-5-Carboxylic Acid Derivatives: Synthesis, Characterization, and Therapeutic Applications

Executive Summary: The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several approved drugs.[1] The strategic placement of a carboxylic acid group at the 5-position provides a crucial anchor for molecular derivatization, enabling fine-tuning of physicochemical properties and target engagement. This guide offers an in-depth exploration of benzothiophene-5-carboxylic acid derivatives for researchers and drug development professionals. We delve into versatile synthetic strategies, rigorous analytical characterization protocols, and a comprehensive review of their burgeoning applications across multiple therapeutic areas, including oncology, inflammation, and infectious diseases.

The Benzothiophene Core: A Privileged Scaffold in Medicinal Chemistry

Heterocyclic compounds are the bedrock of modern pharmacology, and among them, sulfur-containing systems like benzothiophene are of paramount interest.[2] Benzothiophene, an aromatic compound formed by the fusion of a benzene ring and a thiophene ring, provides a rigid, planar scaffold that is amenable to extensive functionalization.[1] Its structural similarity to endogenous molecules, such as the amino acid tryptophan, allows it to interact with a wide array of biological targets.[2]

The 5-carboxylic acid moiety is a particularly valuable functional group. Its presence offers several key advantages in drug design:

-

A Versatile Chemical Handle: The carboxylic acid can be readily converted into a wide range of derivatives, including esters, amides, and hydrazones, allowing for systematic exploration of structure-activity relationships (SAR).[2]

-

Modulation of Physicochemical Properties: As a polar, ionizable group, it enhances aqueous solubility and can be masked in prodrug strategies to improve oral bioavailability.

-

Key Binding Interactions: The carboxylate group is an excellent hydrogen bond acceptor and can engage in crucial ionic interactions with positively charged residues (e.g., arginine, lysine) in enzyme active sites or receptor binding pockets.

-

Bioisosteric Replacement: It can serve as a bioisostere for other acidic functional groups, such as tetrazoles or sulfonamides, to optimize potency and pharmacokinetic profiles.

The therapeutic potential of the benzothiophene core is validated by FDA-approved drugs like Raloxifene (an estrogen receptor modulator) and Zileuton (a leukotriene synthesis inhibitor), underscoring its significance in the development of novel therapeutic agents.[1]

Synthetic Strategies for Benzothiophene-5-Carboxylic Acid and its Derivatives

The synthesis of benzothiophene-5-carboxylic acid derivatives is a multi-stage process that involves the initial construction of the core heterocyclic system followed by targeted derivatization. The choice of a specific synthetic pathway is governed by factors such as the availability of starting materials, desired substitution patterns, and reaction scalability.

Caption: General synthetic workflow for benzothiophene-5-carboxylic acid derivatives.

Synthesis of the Core Scaffold

The construction of the benzothiophene ring system is the foundational step. Numerous methods exist, often involving the cyclization of appropriately substituted benzene derivatives.

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes a common and efficient method for creating substituted benzothiophenes that can be adapted to produce the 5-carboxylic acid core.[3][4] The causality behind this choice lies in the high efficiency and functional group tolerance of palladium-catalyzed cross-coupling reactions, allowing for the assembly of complex precursors.

-

Step 1: Sonogashira Coupling.

-

To a flame-dried Schlenk flask under an argon atmosphere, add the substituted 2-bromothiophene (1.0 eq), the desired alkyne (1.1 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq).

-

Add a suitable solvent (e.g., degassed THF or 1,4-dioxane) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

-

Step 2: Intramolecular Electrophilic Cyclization.

-

Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Add a cyclization agent. Iodine (I₂) is commonly used, which promotes an electrophilic attack on the alkyne, followed by ring closure.

-

Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine.

-

Extract the product, dry the organic phase, and purify by column chromatography to yield the functionalized benzothiophene.

-

Derivatization of the 5-Carboxylic Acid Group

Modification of the carboxylic acid is essential for generating libraries of compounds for SAR studies. Amide formation is a cornerstone of this process.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This method is chosen for its mild conditions and high efficiency, preventing racemization if chiral amines are used and ensuring a high yield of the desired amide.

-

Step 1: Acid Activation.

-

Dissolve benzothiophene-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes to form the active ester intermediate.

-

-

Step 2: Amine Addition.

-

To the reaction mixture, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

-

Step 3: Work-up and Purification.

-

Dilute the reaction mixture with water and extract with ethyl acetate or DCM.

-

Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting amide derivative by flash column chromatography or recrystallization.

-

Physicochemical and Spectroscopic Characterization

Rigorous characterization is a self-validating system that ensures the identity, purity, and structural integrity of each synthesized derivative, forming the basis of trustworthy biological data. A standard workflow involves a combination of spectroscopic techniques.

Caption: Standard workflow for the analytical characterization of synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of protons, confirming the substitution pattern on the aromatic rings. ¹³C NMR complements this by identifying all unique carbon atoms. For example, the proton on C2 of the benzothiophene ring typically appears as a distinct singlet in the aromatic region.[5][6]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the synthesized molecule by providing a highly accurate mass measurement, typically to within 5 ppm of the theoretical value.[5][7]

-

Infrared (IR) Spectroscopy: This technique is invaluable for identifying functional groups. A strong absorption band around 1680-1710 cm⁻¹ is characteristic of the C=O stretch of the carboxylic acid, while for amides, this band typically shifts to 1630-1680 cm⁻¹.[3][7]

| Parameter | Typical Value / Observation | Significance |

| ¹H NMR (δ, ppm) | 7.5 - 8.5 | Aromatic protons of the benzothiophene core. |

| ¹³C NMR (δ, ppm) | 165 - 175 | Carbonyl carbon of the carboxylic acid/derivative. |

| IR (ν, cm⁻¹) | 1680 - 1710 | C=O stretch of the carboxylic acid. |

| IR (ν, cm⁻¹) | 2500 - 3300 (broad) | O-H stretch of the carboxylic acid dimer. |

| HRMS [M+H]⁺ | Matches calculated value ± 5 ppm | Confirms elemental composition. |

Table 1: Summary of typical spectroscopic data for a benzothiophene-5-carboxylic acid scaffold.

Key Therapeutic Applications and Mechanisms of Action

Derivatives of benzothiophene-5-carboxylic acid have demonstrated significant potential across a spectrum of diseases, acting on diverse biological targets.

Anticancer Activity

Recent studies have highlighted benzothiophene derivatives as promising anticancer agents, often acting as multi-kinase inhibitors or targeting specific signaling pathways crucial for cancer cell proliferation and metastasis.[8]

-

Mechanism: RhoA/ROCK Pathway Inhibition: Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, which also feature substitution at the 5-position, have been shown to target the RhoA/ROCK pathway.[5] This pathway is frequently dysregulated in cancer and controls cell shape, migration, and invasion. Inhibition of this pathway can suppress cancer cell motility and induce apoptosis.[5]

Caption: Simplified RhoA/ROCK signaling pathway and the point of inhibition.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| b19 | MDA-MB-231 (Breast) | 0.05 | [5] |

| b19 | A549 (Lung) | 0.09 | [5] |

| b19 | HCT116 (Colon) | 0.11 | [5] |

Table 2: Anti-proliferative activity of a lead benzothiophene-3-carboxamide 1,1-dioxide derivative (b19) with 5-position substitution.[5]

Anti-inflammatory Activity

Chronic inflammation underlies many diseases. Benzothiophene derivatives have been designed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins and leukotrienes.[9] Simultaneous inhibition may offer enhanced anti-inflammatory effects with a better gastrointestinal safety profile compared to traditional NSAIDs.[9]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzothiophene derivatives have shown potent activity against various bacteria and fungi.[7]

-

Mechanism: Enoyl-ACP Reductase Inhibition: In the context of malaria, benzothiophene carboxamide derivatives have been identified as potent inhibitors of the Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase (PfENR), an essential enzyme in fatty acid synthesis.[10] The inhibitor 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide showed competitive kinetics with the enzyme's cofactor, demonstrating a specific mechanism of action.[10]

| Compound ID | Target Organism/Enzyme | IC₅₀ / MIC | Reference |

| Compound 6 | P. falciparum ENR (PfENR) | 115 nM (IC₅₀) | [10] |

| 12E | S. aureus | High Activity | [4] |

| 12J | S. aureus | High Activity | [4] |

Table 3: Antimicrobial and enzyme inhibitory activity of selected benzothiophene derivatives.

Metabolic Disorders

Benzothiophene carboxylate derivatives have emerged as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK).[11][12] BDK negatively regulates the breakdown of branched-chain amino acids (BCAAs). Elevated BCAAs are linked to metabolic diseases like obesity and type 2 diabetes. By inhibiting BDK, these compounds activate the breakdown of BCAAs, leading to lower plasma concentrations, which may be beneficial for treating these metabolic conditions.[12]

Future Outlook and Conclusion

The benzothiophene-5-carboxylic acid scaffold is a versatile and highly druggable core structure. The existing body of research clearly demonstrates its potential for developing potent and selective modulators of various biological targets. Future research efforts should focus on:

-

Rational Drug Design: Utilizing computational modeling and docking studies to design next-generation derivatives with improved potency and selectivity.

-

Exploring New Targets: Expanding the scope of biological screening to identify novel therapeutic applications for this class of compounds.

-

Pharmacokinetic Optimization: Focusing on derivatization strategies that enhance ADME (Absorption, Distribution, Metabolism, and Excretion) properties to produce viable clinical candidates.

-

Advanced Synthesis: Developing more efficient, green, and scalable synthetic methodologies to facilitate rapid library generation and large-scale production.

References

-

Tso, S., Gui, W., et al. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry. [Link]

-

Tso, S. C., et al. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. PubMed. [Link]

-

Kishore, R., et al. (2011). Benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl-ACP reductase. PubMed. [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. ijpsonline.com. [Link]

-

PubChem. (n.d.). 1-Benzothiophene-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

-

Bentham Science Publisher. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

-

Gouda, A. M., et al. (2017). New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. PubMed. [Link]

-

INIS-IAEA. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. International Atomic Energy Agency. [Link]

-

Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. organic-chemistry.org. [Link]

-

ResearchGate. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link]

-

Wang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

ResearchGate. (2025). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Semantic Scholar. [Link]

-

Matrix Fine Chemicals. (n.d.). 1-BENZOTHIOPHENE-5-CARBOXYLIC ACID. matrix-fine-chemicals.com. [Link]

- Google Patents. (2003). Benzothiophene derivatives and medicinal use thereof.

-

Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ias.ac.in. [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

-

ijc.org. (n.d.). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ijc.org. [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic and Electrochemical Characterization of Carbazole and Triphenylamine BOPHY Derivatives. ResearchGate. [Link]

-

Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (n.d.). Spectroscopic studies of some n-heterocyclic compounds. agdbmm.ac.in. [Link]

-

Semantic Scholar. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Semantic Scholar. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Amide Coupling of 4-Methyl-1-benzothiophene-5-carboxylic acid

Abstract

The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1] The 4-methyl-1-benzothiophene-5-carboxylic acid moiety is a privileged scaffold, integral to a wide array of pharmacologically active agents.[2][3] Its successful coupling to various amine fragments is paramount for the synthesis of new chemical entities. This guide provides an in-depth analysis of the primary classes of modern coupling reagents, offering mechanistic insights, comparative data, and detailed, field-proven protocols specifically tailored for the efficient amidation of this key substrate. We will explore carbodiimide, uronium, and phosphonic anhydride-based methodologies, enabling researchers to make informed decisions for optimizing yield, purity, and scalability while minimizing common pitfalls such as racemization and side-product formation.

The Imperative for Carboxylic Acid Activation

The direct condensation of a carboxylic acid with an amine to form an amide bond is a thermodynamically favorable process that is kinetically slow. It requires prohibitively high temperatures to drive off water, conditions that are incompatible with the complex, thermally sensitive molecules typical in drug discovery. Therefore, the reaction must be mediated by a "coupling reagent." The fundamental role of a coupling reagent is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby generating a highly reactive acyl-substituted intermediate that is readily susceptible to nucleophilic attack by the amine.

Figure 1: General workflow for amide bond formation via a coupling reagent.

A Comparative Analysis of Premier Coupling Reagents

The choice of coupling reagent is a critical decision dictated by the substrate's steric and electronic properties, potential for racemization, reaction scale, and desired workup procedure. Here, we dissect three major classes of reagents relevant to the coupling of 4-Methyl-1-benzothiophene-5-carboxylic acid.

Carbodiimides: The Workhorse Reagents

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and widely used. They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4]

Mechanism & Role of Additives: The O-acylisourea intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct or lead to racemization if the carboxylic acid has a chiral center.[5] To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) are essential. HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-ester, which then smoothly reacts with the amine.[5][6]

Figure 2: EDC/HOBt-mediated amide coupling mechanism.

Uronium/Aminium Salts: The High-Performance Option

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are renowned for their high efficiency and rapid reaction rates, making them ideal for challenging couplings, including those with sterically hindered or electron-deficient amines.[7][8][9]

Mechanism: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[10][11] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which rapidly acylates the amine.[6][10][12] The pyridine nitrogen atom in the HOAt leaving group is thought to facilitate the reaction via a hydrogen-bonded transition state.[10]

Figure 3: HATU-mediated amide coupling mechanism.

Propylphosphonic Anhydride (T3P®): The Scalable & Green Choice

T3P® is a cyclic anhydride that serves as a powerful water scavenger and coupling reagent. It is particularly valued for its excellent safety profile, low potential for epimerization, and simple workup, as its byproducts are water-soluble.[13][14] This makes it an outstanding choice for large-scale synthesis.[13][14]

Mechanism: T3P® reacts with the carboxylic acid to form a mixed phosphonic anhydride intermediate. This highly activated species is then attacked by the amine to furnish the amide, releasing water-soluble propanephosphonic acid byproducts.

Reagent Selection Guide

| Feature | EDC/HOBt | HATU/DIPEA | T3P® |

| Activation | Forms O-acylisourea, then HOBt-ester | Forms OAt-active ester | Forms mixed phosphonic anhydride |

| Reactivity | Good to excellent | Very high, rapid reactions | Excellent, very low epimerization |

| Key Advantage | Cost-effective, common | High efficiency for difficult couplings | Easy aqueous workup, scalable, safe |

| Byproducts | Water-soluble urea, HOBt | Tetramethylurea, HOAt | Water-soluble phosphonic acids |

| Workup | Standard aqueous wash/extraction | Aqueous wash (LiCl wash for DMF) | Simple aqueous wash/extraction |

| Best For... | Routine couplings, cost-sensitive projects | Sterically hindered or electron-deficient partners | Epimerization-prone substrates, large scale |

| Solvents | DMF, DCM, MeCN | DMF, DCM | EtOAc, MeCN, THF |

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Coupling of 4-Methyl-1-benzothiophene-5-carboxylic acid

This protocol is a robust and cost-effective method for standard amide synthesis.

Materials & Reagents:

-

4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)

-

EDC·HCl (1.2 - 1.5 equiv)

-

HOBt (1.2 - 1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard workup reagents (e.g., 1N HCl, sat. NaHCO₃, brine)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[6]

-

Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M concentration).

-

Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

-

Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.[6]

-

Add DIPEA (2.5 equiv) dropwise to the stirring solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the carboxylic acid is consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[6]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6]

Protocol 2: HATU Mediated Coupling for Challenging Amines

This protocol is recommended for sterically hindered, electron-deficient, or other challenging amine substrates where EDC/HOBt may be sluggish.[9]

Materials & Reagents:

-

4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)

-

HATU (1.1 - 1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[6]

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

-

Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 1 to 4 hours. Monitor progress by TLC or LC-MS.[6][15]

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). If DMF is difficult to remove, washing with 5% aqueous LiCl can be effective.[15]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 3: T3P® Mediated Coupling for Scalable, Low-Epimerization Synthesis

This protocol is ideal for reactions where minimizing epimerization is critical or for larger-scale preparations where an easy workup is advantageous.[13][16]

Materials & Reagents:

-

4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 equiv)

-

Amine (1.0 - 1.1 equiv)

-

T3P® (50% solution in EtOAc or THF) (1.2 - 1.5 equiv)

-

Pyridine or 2,4,6-Collidine (3.0 - 4.0 equiv)

-

Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 equiv) and the amine (1.05 equiv).

-

Dissolve the substrates in anhydrous EtOAc or MeCN.

-

Add pyridine (3.0 equiv) to the mixture and stir until a homogenous solution is formed.

-

Slowly add the T3P® solution (1.2 equiv) dropwise via syringe over 15-20 minutes. An exotherm may be observed. Maintain the temperature below 30 °C.

-

Stir the reaction at room temperature for 1-5 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. The phosphonic acid byproducts are highly water-soluble and are easily removed during the aqueous washes.[13][14]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash chromatography or recrystallization if necessary.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive reagents (moisture); Insufficient activation time; Sterically hindered substrates. | Use fresh, anhydrous solvents and reagents. For HATU, ensure pre-activation step. Switch to a more powerful reagent like HATU or explore T3P®. |

| Recovery of Starting Acid | Incomplete reaction; Poor nucleophilicity of the amine. | Increase reaction time/temperature. Switch to HATU. For electron-deficient amines, consider specialized protocols.[17][9] |

| N-Acylurea Formation (EDC) | Slow reaction of amine with O-acylisourea. | Ensure an adequate amount of HOBt is used (at least 1.2 equiv). Add the amine concurrently with the acid and HOBt before adding EDC. |

| Byproduct Removal Issues | Incomplete washing; Byproduct co-elutes with product. | For HATU/DMF, use LiCl washes. For T3P®, ensure thorough aqueous washes. Optimize chromatography gradient. |

References

- Application Notes and Protocols for Amide Bond Formation using EDC and H

- HATU:a third-gener

- H

- Amine to Amide Mechanism - H

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.

- Acid-Amine Coupling using EDCI - Organic Synthesis.

- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form

- Amine to Amide (EDC + HOBt) - Common Organic Chemistry.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.

- Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies - ACS Public

- Understanding T3P® from start to finish - The domain rxweb-prd.com is registered by NetNames.

- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.

- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Letters - ACS Public

- Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis - CORE.

- (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.

- N-[(4-methoxythian-4-yl)methyl]-1-benzothiophene-2-carboxamide - EvitaChem.

- Amide coupling reaction in medicinal chemistry.

- Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem.

- Amide Synthesis - Fisher Scientific.

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Buy N-[(4-methoxythian-4-yl)methyl]-1-benzothiophene-2-carboxamide (EVT-2680123) | 2034452-87-2 [evitachem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Lab Reporter [fishersci.dk]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 10. HATU - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 13. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Esterification Protocols for 4-Methyl-1-benzothiophene-5-carboxylic acid

Executive Summary & Strategic Analysis

Target Molecule: 4-Methyl-1-benzothiophene-5-carboxylic acid CAS Registry Number: (Analogous structures: 2060-64-2 for 5-COOH parent) Critical Structural Feature: Ortho-substitution (4-Methyl vs. 5-COOH)[1][2]

The "Ortho-Effect" Challenge

The esterification of 4-Methyl-1-benzothiophene-5-carboxylic acid presents a classic organic synthesis challenge: steric inhibition of resonance and nucleophilic attack .[1][2]

-

Steric Blocking: The methyl group at position 4 is physically adjacent (ortho) to the carboxylic acid at position 5.[1] This bulky group hinders the approach of nucleophiles (like methanol) to the carbonyl carbon, significantly slowing down standard Fischer esterification kinetics.

-

Electronic Deactivation: While the benzothiophene ring is electron-rich, the steric twist induced by the methyl group can force the carboxyl group out of planarity with the aromatic system, altering its reactivity.

Strategic Selection of Methodologies

To overcome these barriers, we cannot rely on standard "textbook" reflux conditions. We must employ methods that either activate the carbonyl species to a highly reactive intermediate (Acid Chloride) or bypass the carbonyl attack entirely (Alkylation).[1]

| Method | Suitability | Mechanism | Risk Profile |

| A. Alkylation (MeI/Base) | High (Recommended) | SN2 on Alkyl Halide | Low.[1][2] Bypasses steric hindrance at the carbonyl.[1][3] |

| B. Acid Chloride (Oxalyl Cl) | High (Scale-up) | Addition-Elimination | Moderate.[1][2] Requires moisture control. Avoids thermal side reactions.[1][3] |

| C. Fischer (H₂SO₄) | Low | Equilibrium / Acid Cat.[1] | High. Likely sluggish; requires prolonged heat which may degrade the thiophene ring. |

Experimental Protocols

Protocol A: Base-Promoted Alkylation (The "Steric Bypass" Route)

Best for: Small to medium scale (mg to g), high-value substrates, and when avoiding harsh acidic conditions is necessary.[1][2] Rationale: This method involves the carboxylate anion attacking a methylating agent (MeI).[1][4] Since the reaction occurs at the oxygen atom (away from the hindered carbonyl carbon) and the electrophile (MeI) is small, the ortho-methyl group exerts minimal steric hindrance.

Materials

-

Substrate: 4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 equiv)

-

Reagent: Iodomethane (MeI) (1.5 - 2.0 equiv) [Caution: Neurotoxin] [1][2]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 equiv)[1][2]

-

Solvent: DMF (N,N-Dimethylformamide), anhydrous (0.5 M concentration)[1][2]

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 equiv) in anhydrous DMF.

-

Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes. The mixture may become a thick suspension as the potassium salt forms.

-

Alkylation: Cool the mixture to 0°C (ice bath). Add Iodomethane (1.5 equiv) dropwise via syringe.

-

Note: Cooling prevents exotherms and minimizes volatility of MeI.[1]

-

-

Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–6 hours.

-

Monitoring: Check via TLC (Mobile Phase: 20% EtOAc in Hexanes).[1] Look for the disappearance of the baseline acid spot and the appearance of a high R_f spot (Ester).

-

-

Workup:

-

Purification: The crude product is often pure enough (>95%).[1] If necessary, purify via silica gel flash chromatography (0-10% EtOAc/Hexanes).[1][2]

Protocol B: Acid Chloride Activation (The Scale-Up Standard)

Best for: Multi-gram scale, generating reactive esters for complex alcohol coupling.[1][2] Rationale: Converting the acid to an acid chloride creates a planar, highly electrophilic species that is less sensitive to steric bulk than the protonated acid. Critical Note: We use Oxalyl Chloride instead of Thionyl Chloride. Thionyl chloride at reflux can cause radical chlorination of the benzylic 4-methyl group [1].[1] Oxalyl chloride works at RT, mitigating this risk.[1]

Materials

-

Substrate: 4-Methyl-1-benzothiophene-5-carboxylic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.2 equiv)[1]

-

Catalyst: DMF (anhydrous) (2–3 drops)

-

Quench: Methanol (anhydrous) (excess)

Step-by-Step Methodology

-

Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Ar).

-

Catalysis: Add catalytic DMF (2–3 drops). This forms the Vilsmeier-Haack active species.[1][2]

-

Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

-

Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur.[1]

-

-

Completion: Allow to warm to RT and stir for 2 hours until gas evolution ceases.

-

Esterification (In-situ):

-

Option 1 (Methyl Ester): Cool to 0°C and add anhydrous Methanol (5.0 equiv) slowly. Add Et₃N (2.0 equiv) to scavenge HCl.

-

Option 2 (Complex Ester): Concentrate the acid chloride to dryness (to remove excess oxalyl chloride), redissolve in DCM, and add the target alcohol with Pyridine or Et₃N.

-

-

Workup: Wash with sat. NaHCO₃, then Brine.[1] Dry and concentrate.

Visualization of Workflows

Decision Logic & Reaction Pathways

The following diagram illustrates the critical decision-making process based on steric constraints and the specific chemical pathways for the recommended protocols.

Caption: Strategic decision tree for sterically hindered benzothiophene carboxylic acids.

Quality Control & Validation

To ensure the integrity of the synthesized ester, the following analytical checkpoints must be met.

| Analytical Method | Expected Signal (Acid) | Expected Signal (Methyl Ester) | Interpretation |

| ¹H NMR (DMSO-d₆) | ~12.0–13.0 ppm (Broad Singlet, COOH) | Absent | Disappearance confirms consumption of acid.[1][2] |

| ¹H NMR (DMSO-d₆) | N/A | ~3.8–3.9 ppm (Singlet, 3H) | Appearance of sharp singlet confirms O-Methyl incorporation.[1][2] |

| ¹H NMR (Aromatic) | ~2.4–2.6 ppm (Singlet, 4-Me) | ~2.4–2.6 ppm (Singlet, 4-Me) | Ensure the 4-methyl group remains intact (no chlorination).[1][2] |

| HPLC (Reverse Phase) | Retention Time: T_acid | Retention Time: T_ester > T_acid | Esters are less polar; elute later than acids on C18.[1] |

Troubleshooting Guide

-

Issue: Incomplete conversion after 24h (Protocol A).

-

Fix: Add 0.1 equiv of Cesium Carbonate (Cs₂CO₃) to boost basicity, or warm to 40°C.[1]

-

-

Issue: New impurity spots in Protocol B.

-

Cause: Radical chlorination of the 4-methyl group.[1]

-

Fix: Ensure the reaction is strictly at 0°C–RT. Switch to Protocol A. Avoid light exposure during reaction.

-

References

-

Davis, M., & Scanlon, D. B. (1977). The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds.[1][2][6] Australian Journal of Chemistry, 30(2), 433-435.[2][6] Link

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[1][3] Angewandte Chemie International Edition, 17(7), 522-524.[2] Link

-

PubChem. 1-Benzothiophene-5-carboxylic acid (Compound Summary). National Library of Medicine.[1] Link[1]

-

Rzepa, H. (2012).[1] The mechanism of the reaction between thionyl chloride and a carboxylic acid. Imperial College London. Link

-

Common Organic Chemistry. Acid to Ester - Common Conditions. Link

Sources

- 1. 1-Benzothiophene-5-carboxylic acid | C9H6O2S | CID 2795444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging 4-Methyl-1-benzothiophene-5-carboxylic acid as a Core Scaffold for Pharmaceutical Intermediates

Abstract

The benzothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a robust framework for the spatial orientation of pharmacophoric groups, making it a cornerstone in drug design. This guide provides an in-depth exploration of 4-Methyl-1-benzothiophene-5-carboxylic acid, a versatile intermediate for synthesizing advanced pharmaceutical agents, particularly in the realm of kinase inhibitors. We will detail not only the synthetic protocols but also the underlying scientific rationale, analytical validation methods, and the biological context for its application.

Introduction: The Strategic Value of the Benzothiophene Scaffold

Benzothiophene and its derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][4] The structural versatility of this scaffold allows for extensive derivatization, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets like enzymes and receptors.[4]

The carboxylic acid function at the 5-position of 4-Methyl-1-benzothiophene-5-carboxylic acid is of paramount strategic importance. It serves as a highly versatile chemical handle for elaboration, most commonly through the formation of amide bonds.[5] This is a cornerstone reaction in drug development, as it allows for the coupling of the core scaffold with a diverse library of amine-containing fragments, rapidly generating novel chemical entities for screening. Approximately 25% of all commercialized pharmaceuticals contain an amide functional group, underscoring the significance of this linkage.[5]

This intermediate is particularly well-suited for the development of protein kinase inhibitors, a major class of anticancer therapeutics.[6][7] The benzothiophene core can function as a "hinge-binder," anchoring the inhibitor within the ATP-binding pocket of the kinase, while substituents installed via the carboxylic acid can extend into other regions to confer potency and selectivity.[8]

Physicochemical Properties & Safe Handling

Before proceeding with any experimental work, it is crucial to understand the properties of the starting material and the requisite safety protocols.

Compound Properties

| Property | Value | Source |

| IUPAC Name | 4-Methyl-1-benzothiophene-5-carboxylic acid | - |

| Molecular Formula | C₁₀H₈O₂S | - |

| Molecular Weight | 192.24 g/mol | - |

| Appearance | Typically an off-white to pale yellow solid | General Observation |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in non-polar solvents, and generally insoluble in water at neutral pH. | General Chemical Principles |

Safety & Handling Protocol

4-Methyl-1-benzothiophene-5-carboxylic acid, like many specialized organic reagents, requires careful handling to minimize exposure and ensure laboratory safety. The toxicological properties have not been fully investigated, and thus, caution is warranted.[9]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-approved safety glasses or goggles.[10][11]

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[12]

-

Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[11]

-

Ingestion: Wash out the mouth with water and seek immediate medical attention. Do not induce vomiting.[12]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[11]

Exemplary Application: Synthesis of a Benzothiophene-based Kinase Inhibitor Scaffold

To illustrate the utility of 4-Methyl-1-benzothiophene-5-carboxylic acid, we will detail a representative two-step synthesis of a potential kinase inhibitor scaffold. This workflow demonstrates the crucial amide coupling step followed by a Suzuki-Miyaura cross-coupling reaction to install further diversity.

Synthetic Workflow Overview

The overall strategy involves first creating a stable amide bond and then using a halogenated derivative for a palladium-catalyzed cross-coupling reaction. This modular approach is a hallmark of modern medicinal chemistry.

Detailed Experimental Protocols

Protocol 4.1: Amide Bond Formation

This protocol details the coupling of the title carboxylic acid with a representative aniline using HATU, a modern and efficient coupling reagent.